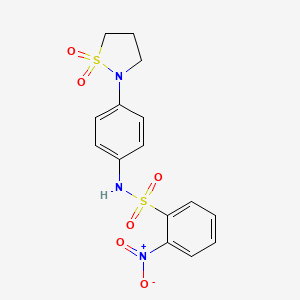

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

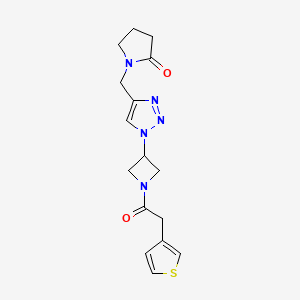

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide and related compounds involves multiple steps, starting from primary amines or other suitable precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the reaction of 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide with various reagents to achieve high-affinity inhibitors . Similarly, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides starts with the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with different halides . These methods demonstrate the versatility of nitrobenzenesulfonamides in synthesizing secondary amines and protecting amines .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compounds . The presence of nitro groups and other substituents on the benzene ring is crucial for the biological activity of these molecules.

Chemical Reactions Analysis

Nitrobenzenesulfonamides can undergo various chemical reactions, including alkylation and reduction. For example, the alkylation of nitrobenzenesulfonamides can be achieved using the Mitsunobu reaction or conventional methods, leading to N-alkylated products . The reduction of nitro groups to amines is another common reaction, as seen in the synthesis of N-(6-Indazolyl)benzenesulfonamide derivatives . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene ring and the presence of nitro groups. These properties are critical for the compounds' biological activity and pharmacokinetic profile. For instance, the introduction of nitroisopropyl and (ureidooxy)methyl groups into basic nitrobenzenesulfonamides has been explored to create novel hypoxic cell selective cytotoxic agents, indicating the importance of chemical modifications in targeting specific cell types .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives are synthesized for structural and computational studies, including the investigation of their molecular interactions, electronic properties, and potential for interacting with proteins. For instance, a study on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule highlighted its structural properties and interactions at the molecular level, which are essential for further application development (Murthy et al., 2018).

Biochemical Applications

- Sulfonamide derivatives have been explored as inhibitors of specific biochemical pathways. For example, research on N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into the biochemical modulation of this pathway (Röver et al., 1997).

Chemical Reactions and Modifications

- The versatility of nitrobenzenesulfonamides in chemical synthesis is significant, offering routes to secondary amines through smooth alkylation and deprotection processes. This chemical utility facilitates the creation of a wide range of compounds, highlighting its role in synthetic organic chemistry (Fukuyama et al., 1995).

Potential Therapeutic Applications

- The structural framework of sulfonamide derivatives serves as a foundation for the development of therapeutic agents. Studies on various sulfonamide derivatives have investigated their potential as anticancer, antihypertensive, and anti-inflammatory agents, demonstrating the broad applicability of these compounds in medicinal chemistry (Rahman et al., 2014).

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S2/c19-18(20)14-4-1-2-5-15(14)26(23,24)16-12-6-8-13(9-7-12)17-10-3-11-25(17,21)22/h1-2,4-9,16H,3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUJCSFWEPSWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)